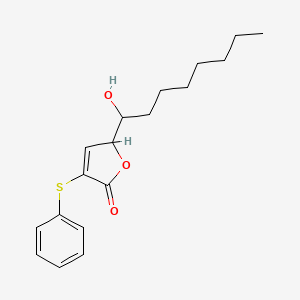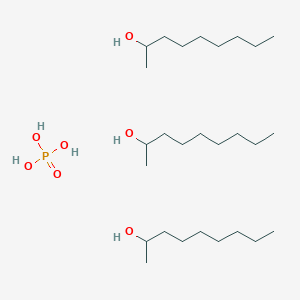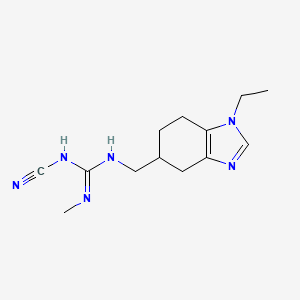![molecular formula C20H37BO2 B14340592 9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester CAS No. 104828-34-4](/img/structure/B14340592.png)
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester is an organoborane compound widely used in organic chemistry. This compound is known for its remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions. It is a versatile reagent that plays a crucial role in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester is typically synthesized by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent, which helps in stabilizing the intermediate compounds formed during the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Chemical Reactions Analysis
Types of Reactions
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across the double bonds of alkenes.
Reduction: The compound can reduce carbonyl compounds, acid chlorides, and alkenes.
Substitution: It participates in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) for oxidative cleavage, and pinacol borane (HBpin) for hydroboration . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include terminal alcohols, amines, and various substituted organic compounds .
Scientific Research Applications
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester involves the regioselective addition of boron and hydrogen across double bonds in alkenes . This addition is facilitated by the steric demand of the compound, which suppresses the formation of 2-substituted isomers . The compound acts as a mild reducing agent and does not form complexes with tertiary amines, making it highly efficient in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Borane (BH₃): A simpler boron hydride used in hydroboration reactions.
Pinacol Borane (HBpin): Another hydroboration reagent with similar applications.
Diisopropylaminoborane (DIPAB): Used in selective reductions and hydroboration reactions.
Uniqueness
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester is unique due to its high regio-, chemo-, and stereoselectivity, which makes it a preferred reagent in organic synthesis . Its ability to undergo a wide range of chemical reactions under mild conditions further enhances its utility in various scientific and industrial applications .
Properties
CAS No. |
104828-34-4 |
|---|---|
Molecular Formula |
C20H37BO2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl 11-(9-borabicyclo[3.3.1]nonan-9-yl)undecanoate |
InChI |
InChI=1S/C20H37BO2/c1-23-20(22)16-8-6-4-2-3-5-7-9-17-21-18-12-10-13-19(21)15-11-14-18/h18-19H,2-17H2,1H3 |
InChI Key |
CFNAODHDCPQCPX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
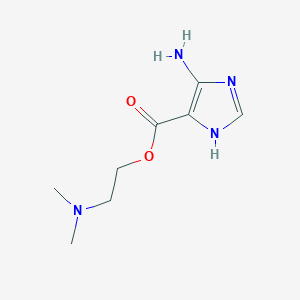
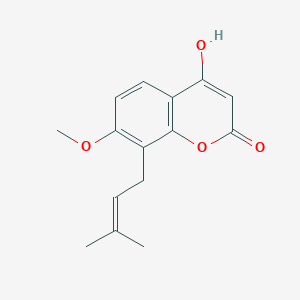
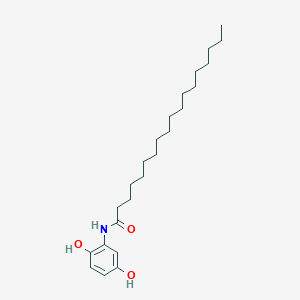
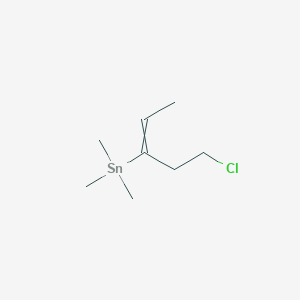
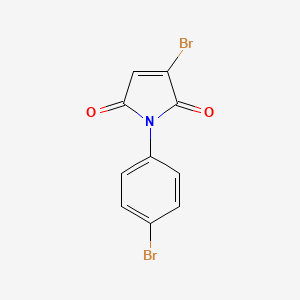
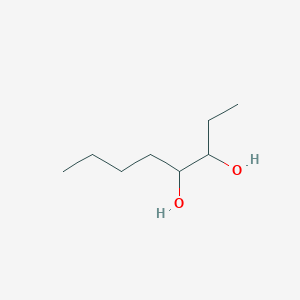
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
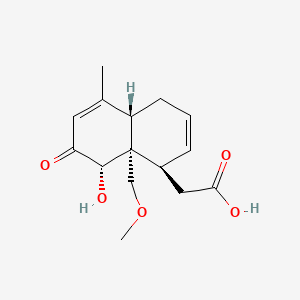
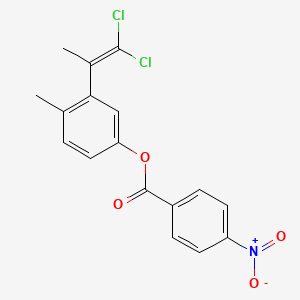
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
